

Technical Support Center: EBSD Mapping of Deformed Al-Cu Alloys

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Compound of Interest

Compound Name: Aluminum;copper

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals encountering artifacts during Electron Backscatter Diffraction (EBSD) mapping of deformed aluminum-copper (Al-Cu) alloys.

Frequently Asked Questions (FAQs)

Q1: Why is my indexing rate so low on my deformed Al-Cu sample?

A low indexing rate is a common issue when analyzing deformed materials like Al-Cu alloys. The primary reasons include:

- **Poor Sample Preparation:** Deformed Al-Cu is soft and susceptible to damage during preparation. A thin, highly deformed layer on the surface, introduced during mechanical polishing, is often the main culprit.[1][2] This layer obscures the underlying crystal structure, preventing the EBSD system from obtaining clear diffraction patterns.
- **High Dislocation Density:** The plastic deformation process itself introduces a high density of dislocations into the material.[3][4] These crystal defects degrade the quality of the EBSD patterns, making them difficult to index.
- **Surface Contamination or Oxidation:** A contaminated or oxidized surface layer will prevent the electron beam from interacting properly with the sample, leading to poor or no diffraction. [2]

- Presence of Multiple Phases: Al-Cu alloys can contain various intermetallic phases that respond differently to polishing, leading to an uneven surface.^[1] Some phases may protrude or be recessed, preventing consistent interaction with the electron beam.

Q2: I see a fine, intricate substructure within the grains on my EBSD map. Is this real?

In many cases, an apparent fine substructure within grains of a deformed Al-Cu sample is an artifact of sample preparation.^[1] This can be caused by the smearing of the soft aluminum matrix during mechanical polishing, which creates a false impression of a refined grain structure. To verify if the substructure is real, it is crucial to employ a final polishing step that removes this surface damage, such as vibratory polishing with colloidal silica or broad-beam ion milling.^{[1][2]}

Q3: Why are some phases in my Al-Cu alloy not indexing at all?

This issue often arises in multiphase Al-Cu alloys due to differential polishing rates.^[1] Harder intermetallic phases may stand proud of the softer aluminum matrix after mechanical polishing. This surface topography means that only certain parts of the sample are at the correct orientation and height for EBSD analysis, leading to non-indexed regions that often correspond to these protruding phases.^[1] Using a planar polishing technique like broad-beam ion milling can create a smoother surface and enable indexing from all phases.^[1]

Q4: What is Kernel Average Misorientation (KAM) and how can it help in analyzing my deformed Al-Cu sample?

Kernel Average Misorientation (KAM) is a valuable tool in EBSD analysis for visualizing and quantifying local crystal misorientations within a grain. It calculates the average misorientation between a given pixel and its neighbors. In deformed materials, higher KAM values are associated with higher densities of geometrically necessary dislocations, which are introduced during plastic deformation.^[5] Therefore, KAM maps can provide qualitative insights into the distribution of strain and the locations of high dislocation densities within your deformed Al-Cu sample.^[6]

Troubleshooting Guides

Guide 1: Improving Low Indexing Rates

If you are experiencing low indexing rates, follow these steps to diagnose and resolve the issue.

Step 1: Evaluate Your Sample Preparation

The most likely cause of poor indexing is inadequate sample preparation.^{[2][7]} Review your current protocol and consider the improvements outlined in the table below.

Table 1: Sample Preparation Protocols for Deformed Al-Cu Alloys

Preparation Stage	Standard Protocol	Recommended for Deformed Al-Cu	Key Considerations
Sectioning	Abrasive saw	Low-speed diamond saw with coolant	Avoid excessive heat and deformation during cutting. ^[8]
Mounting	Hot compression mounting	Hot compression mounting	Ensure the sample is mounted securely and is flat.
Grinding	SiC paper up to 1200 grit	SiC paper up to 4000 grit	Use progressively finer grits to remove damage from the previous step. ^[7]
Mechanical Polishing	Diamond suspension (e.g., 3 μm then 1 μm)	Diamond suspension followed by fine alumina or silica	Crucial for removing grinding scratches.
Final Polishing	Often omitted	Vibratory polishing with 0.05 μm colloidal silica (several hours) or Broad-beam ion milling	This is the most critical step to remove the surface deformation layer. ^{[1][2]}

Step 2: Optimize EBSD Acquisition Parameters

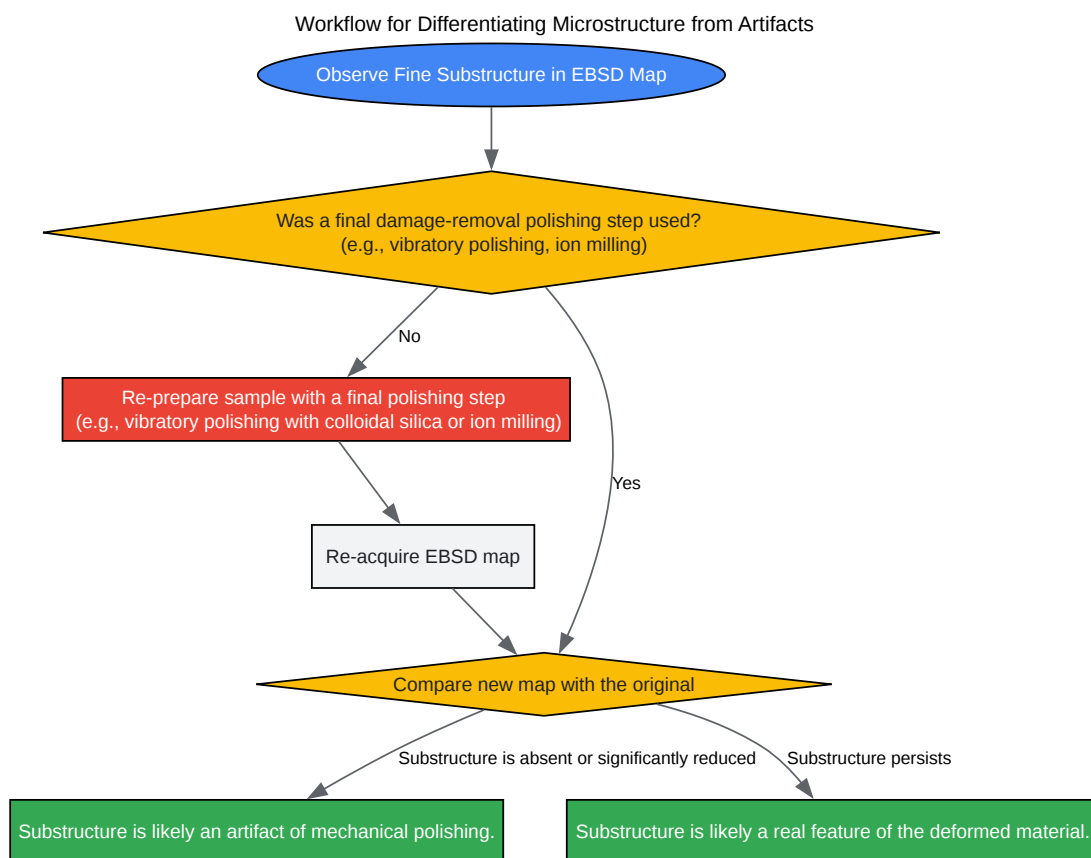
- **Increase Exposure Time:** For areas with poor pattern quality, a longer exposure time can improve the signal-to-noise ratio of the EBSD patterns.
- **Binning:** Use 2x2 or 4x4 binning to increase the sensitivity of the camera, although this will reduce the spatial resolution of your map.
- **Adjust Accelerating Voltage:** For aluminum alloys, an accelerating voltage of 15-20 kV is typically used. Experiment within this range to see what gives the best pattern quality.

Step 3: Consider Advanced Indexing Algorithms

If you have already optimized your sample preparation and acquisition parameters, the inherent deformation in the material may still be too high for standard indexing algorithms. In such cases, consider using advanced pattern matching techniques that can successfully index poorer quality patterns characteristic of highly deformed materials.[\[3\]](#)[\[4\]](#)

Guide 2: Differentiating Real Microstructure from Artifacts

Use the following workflow to determine if the features you are observing in your EBSD maps are real or artifacts of the preparation process.



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Caption: Troubleshooting workflow for identifying preparation artifacts.

Experimental Protocols

Protocol 1: Vibratory Polishing of Deformed Al-Cu

This protocol is designed as a final preparation step to remove the surface damage layer induced by mechanical polishing.

- **Sample State:** The sample should have been mechanically polished to a 1 μm diamond paste finish or better.
- **Polishing Cloth:** Use a low-nap, synthetic polishing cloth.
- **Abrasive:** Use a 0.05 μm colloidal silica suspension.
- **Procedure:** a. Place the sample in the vibratory polisher. b. Apply a generous amount of the colloidal silica suspension to the polishing cloth. c. Set the polisher to a medium vibration frequency. d. Polish for a minimum of 2-4 hours. For highly deformed samples, polishing overnight may be necessary. e. After polishing, thoroughly clean the sample with ethanol and dry with a stream of dry nitrogen.

Protocol 2: Broad-Beam Ion Milling

This technique is particularly effective for multiphase Al-Cu alloys.

- **Sample State:** The sample should be mechanically polished to at least a 1 μm finish.
- **Milling Parameters:**
 - **Ion Source:** Argon ions.
 - **Energy:** Start with a higher energy (e.g., 5-6 keV) to remove the bulk of the damaged layer.
 - **Milling Angle:** Use a relatively high milling angle (e.g., 5-8 degrees).
 - **Final Polish:** Use a lower energy (e.g., 2-3 keV) and a shallow angle (e.g., 2-4 degrees) for the final surface finish to minimize induced damage.
- **Duration:** The milling time will depend on the material and the initial state of the surface. A typical duration is 30-60 minutes.

- Post-Milling: The sample can be directly transferred to the SEM for EBSD analysis without further cleaning.

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